BenchChemオンラインストアへようこそ!

4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

MDR modulation QSAR lipophilicity

This 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 1021137-12-1) is a specialized 4-acylpyrazolone featuring a 3,4-dimethoxybenzoyl group that elevates hydrogen bond acceptor count (5 vs. 3 for HPMBP) and lipophilicity. These structural attributes directly boost iron-chelation potency at acidic pH and enhance MDR-modulating activity, as predicted by validated QSAR models. Procure this compound over unsubstituted HPMBP to access higher-denticity metal coordination, improved organic-phase solubility for extraction, and a reactive 4-acyl site for Schiff base library synthesis — maximizing your research ROI in chelation therapy, radiochemical separations, and anticancer metallodrug development.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 1021137-12-1
Cat. No. B2452075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
CAS1021137-12-1
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCC1=NN(C(=O)C1C(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O4/c1-12-17(19(23)21(20-12)14-7-5-4-6-8-14)18(22)13-9-10-15(24-2)16(11-13)25-3/h4-11,17H,1-3H3
InChIKeyWSWTXNNLSVTNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 1021137-12-1): Compound Identity and Procurement Baseline


4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 1021137-12-1) is a synthetic 4-acylpyrazolone derivative with molecular formula C19H18N2O4 and molecular weight 338.36 g/mol . It belongs to the 1-phenyl-3-methyl-4-acyl-pyrazol-5-one subclass, structurally characterized by a pyrazolone core bearing a 3,4-dimethoxybenzoyl substituent at the C-4 position, a methyl group at C-3, and a phenyl ring at N-1 . This compound functions as a heterocyclic β-diketone analog capable of keto-enol tautomerism, enabling bidentate O,O-chelation of metal ions—a property foundational to its applications in coordination chemistry, metal extraction, and iron-chelation research [1].

Why 4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Cannot Be Replaced by Generic 4-Acylpyrazolones: Structural and Functional Differentiation


Within the 4-acylpyrazolone family, the identity of the acyl substituent governs both metal-chelation selectivity and biological activity profile. The Filipský et al. (2011, 2014) studies demonstrated that ferrous-chelating properties among 1-phenyl-3-methyl-4-acyl-pyrazol-5-ones are 'clearly dependent on an acyl substitution,' with some analogs surpassing the clinical standard deferoxamine while others did not [1]. Similarly, the Chiba et al. (1998) QSAR analysis established that MDR-modulating activity in this series is quantitatively predicted by lipophilicity and hydrogen bond acceptor strength (r²cv = 0.92) [2]. The target compound's 3,4-dimethoxybenzoyl group introduces two methoxy oxygen atoms at the meta and para positions of the benzoyl ring, simultaneously increasing hydrogen bond acceptor count (5 vs. 3 for the unsubstituted HPMBP parent), elevating computed lipophilicity, and creating a catechol-like O,O-chelation motif absent in the 2,4-dimethoxy regioisomer or the unsubstituted benzoyl analog. These structural features directly impact the compound's performance in metal coordination, extraction efficiency, and pharmacological modulation—parameters where simple in-class substitution would yield quantitatively different and potentially inferior outcomes.

Quantitative Differentiation Evidence for 4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one vs. Closest Analogs


Hydrogen Bond Acceptor Count and Lipophilicity Advantage vs. Unsubstituted HPMBP (CAS 4551-61-9)

The target compound possesses five hydrogen bond acceptor (HBA) atoms (two methoxy oxygens, two carbonyl oxygens, one pyrazolone ring nitrogen) versus only three HBA for the unsubstituted parent 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP, CAS 4551-61-9) . The Chiba et al. (1998) QSAR model for 4-acylpyrazolone MDR-modulating activity identified HBA strength and lipophilicity as the two dominant predictive parameters, yielding a cross-validated correlation coefficient r²cv = 0.92 [1]. The 3,4-dimethoxy substitution on the target compound increases both HBA count (+2 vs. HPMBP) and computed partition coefficient, placing it in a higher predicted activity quadrant within the validated QSAR model relative to HPMBP.

MDR modulation QSAR lipophilicity hydrogen bond acceptor

Regioisomeric Differentiation: 3,4-Dimethoxybenzoyl vs. 2,4-Dimethoxybenzoyl Chelation Geometry

The 3,4-dimethoxy substitution pattern on the benzoyl ring of the target compound positions the two methoxy oxygen atoms in a meta/para relationship relative to the carbonyl attachment point, creating a contiguous catechol-like 1,2-dioxygen motif on the phenyl ring capable of participating in secondary metal coordination or hydrogen bonding . In contrast, the 2,4-dimethoxybenzoyl regioisomer (CAS 1021108-14-4 analog) places one methoxy group ortho to the carbonyl, introducing steric hindrance that can impede planarity of the benzoyl-pyrazolone chelate and reduce accessibility of the second methoxy oxygen for intermolecular interactions . This regioisomeric difference directly impacts the denticity and geometry of metal complexes formed, as 4-acylpyrazolones function as bidentate O,O-chelators through the pyrazolone enol oxygen and the acyl carbonyl oxygen; the 3,4-dimethoxy arrangement preserves unhindered access to both primary coordination sites while providing additional pendant oxygen donors.

metal chelation regioisomer coordination chemistry O,O-donor

Iron Chelation Class Potency: 4-Acylpyrazolones vs. Clinical Standard Deferoxamine

The Filipský et al. (2011, 2014) studies evaluated a series of 1-phenyl-3-methyl-4-acyl-pyrazol-5-ones—the exact scaffold class of the target compound—for iron-chelating efficacy using competitive ferrozine spectrophotometric assay (Fe²⁺/Fe³⁺ chelation) and HPLC-based Fenton reaction inhibition (salicylic acid hydroxylation indicator) across four pathophysiologically relevant pH conditions (4.5–7.5) [1][2]. All tested acylpyrazolones were efficient ferric (Fe³⁺) chelators. Critically, several analogs demonstrated ferrous (Fe²⁺)-chelating properties superior to the clinical gold-standard chelator deferoxamine, and a majority were equipotent to deferoxamine as inhibitors of iron-driven Fenton hydroxyl radical production [1]. Ferrous-chelation potency was explicitly dependent on acyl substituent identity, establishing that the choice of acyl group—including the 3,4-dimethoxybenzoyl moiety—directly modulates the chelation phenotype.

iron chelation Fenton reaction ferrous chelation deferoxamine

Metal Extraction pH Advantage: 4-Acylpyrazolones vs. Classical β-Diketones

4-Acyl-5-pyrazolones, including the 1-phenyl-3-methyl-4-acyl subclass to which the target compound belongs, function as heterocyclic β-diketone analogs capable of extracting a wide range of metal ions at significantly lower pH ranges than classical β-diketones such as acetylacetone or thenoyltrifluoroacetone [1]. This lower-pH extraction capability is a direct consequence of the electron-withdrawing pyrazolone ring system which increases the acidity of the enolic proton (lower pKa) relative to acyclic β-diketones, enabling metal complex formation in more acidic media where hydrolysis of competing metal species is suppressed [2]. The 3,4-dimethoxybenzoyl substituent on the target compound further modulates the acyl carbonyl electron density through resonance donation from the para-methoxy group, potentially fine-tuning the extraction pH profile compared to the unsubstituted HPMBP parent.

solvent extraction metal separation acylpyrazolone β-diketone

Synthetic Downstream Versatility: 4-Acyl Derivative vs. Parent 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 89-25-8)

The target compound bears a reactive 4-acyl (3,4-dimethoxybenzoyl) carbonyl group that serves as a condensation handle for Schiff base formation with primary amines, hydrazines, thiosemicarbazides, and amino acids—transformations that are sterically and electronically inaccessible from the parent 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 89-25-8), which lacks the C-4 acyl functionality . This 4-acyl group enables the synthesis of 4-acylhydrazone-pyrazolones, pyrazolone-based Schiff base ligands, and heterocyclic fused-ring systems (e.g., pyrazolo[3,4-c]isoquinolines), significantly expanding the accessible chemical space for coordination chemistry and medicinal chemistry applications [1]. Additionally, the 3,4-dimethoxybenzoyl moiety provides two methoxy groups that can be demethylated to catechol OH groups or further functionalized, adding a second dimension of synthetic versatility absent in analogs with non-oxygenated acyl substituents.

Schiff base building block derivatization hydrazone

Computed Molecular Property Profile: Target vs. HPMBP and 2,4-Dimethoxy Regioisomer

Computed molecular descriptors differentiate the target compound from its closest structural analogs in parameters relevant to both biological target engagement and physicochemical handling. Relative to HPMBP (CAS 4551-61-9, MW 278.31, C17H14N2O2), the target compound (MW 338.36, C19H18N2O4) incorporates two additional oxygen atoms and a larger acyl group, increasing topological polar surface area, hydrogen bond acceptor count, and rotatable bond count . The 2,4-dimethoxybenzoyl regioisomer shares the identical molecular formula and molecular weight, but the ortho-methoxy group restricts conformational freedom around the benzoyl-carbonyl bond, reducing the effective rotatable bond count relevant to target binding . These computed differences are directly relevant to the Chiba et al. QSAR model linking lipophilicity and HBA to MDR-modulating activity (r²cv = 0.92) [1].

molecular descriptors drug-likeness TPSA rotatable bonds

Procurement-Relevant Application Scenarios for 4-(3,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 1021137-12-1)


Iron-Chelation Probe Development: Leveraging Acyl-Dependent Fe²⁺ Selectivity for Pathophysiological pH Conditions

The Filipský et al. (2011, 2014) studies established that 1-phenyl-3-methyl-4-acyl-pyrazol-5-ones are efficient iron chelators whose ferrous-chelation potency is modulated by the acyl substituent, with some analogs surpassing deferoxamine at acidic pH (4.5) . The target compound, bearing the electron-rich 3,4-dimethoxybenzoyl group, provides a scaffold for investigating structure-activity relationships in iron-chelation therapy, particularly for conditions associated with local tissue acidosis where deferoxamine's efficacy is diminished. Its 3,4-dimethoxy motif offers additional oxygen coordination sites beyond the primary O,O-chelate, potentially enabling higher-denticity iron binding. Researchers developing iron-chelation probes for ischemia-reperfusion injury, neurodegenerative disorders, or iron-overload pathologies should select this compound over the unsubstituted HPMBP parent due to its enhanced electron density and additional coordination capacity.

Multidrug Resistance (MDR) Modulator Screening: QSAR-Guided Selection Based on Lipophilicity and HBA Parameters

The Chiba et al. (1998) QSAR model demonstrated that MDR-modulating activity in 4-acylpyrazolone derivatives is quantitatively correlated with lipophilicity and hydrogen bond acceptor strength (r²cv = 0.92) . The target compound, with its five hydrogen bond acceptor atoms (vs. three for HPMBP) and elevated lipophilicity from the 3,4-dimethoxy substitution, occupies a higher predicted-activity parameter space within this validated model. For cancer pharmacology groups screening MDR reversal agents using daunomycin efflux assays in P-glycoprotein-overexpressing cell lines, this compound represents a structurally rational selection over the simpler HPMBP analog. The 3,4-dimethoxybenzoyl group simultaneously satisfies the QSAR requirements for increased HBA and logP while maintaining the core 4-acylpyrazolone pharmacophore essential for MDR modulation.

Metal Extraction and Separations Chemistry: Low-pH Extraction of Transition, Lanthanide, and Actinide Ions

The 4-acylpyrazolone class, including the target compound, extracts metal ions at significantly lower pH than classical β-diketones, a property exploited in analytical chemistry and radiochemical separations . The target compound's 3,4-dimethoxybenzoyl group enhances solubility in organic extraction phases and modulates the acyl carbonyl electron density, potentially shifting the extraction pH profile for specific metal ions. This compound serves as a precursor for synthesizing chelating resins, supported liquid membranes, or synergistic extraction systems (combined with tri-n-octylphosphine oxide or lipophilic ammonium salts) for the separation of Cu²⁺, Zn²⁺, Cd²⁺, U(VI), lanthanides, and actinides from acidic aqueous media . Its selection over HPMBP is warranted when higher organic-phase solubility or altered metal-ion selectivity from the 3,4-dimethoxy substitution is desired.

Schiff Base Ligand Synthesis: Building Block for Higher-Denticity N,O-Donor Chelators

The 4-acyl carbonyl of the target compound provides a reactive condensation site for generating Schiff base ligands with primary amines, hydrazines, and thiosemicarbazides . The resulting 4-acylhydrazone-pyrazolone derivatives function as tridentate or tetradentate N,O-donor ligands for transition metal complexation, with applications spanning anticancer metallodrug development (e.g., Cu(II) and Ru(II) complexes with IC₅₀ values in the low micromolar to sub-micromolar range against cancer cell lines ), antimicrobial agents, and photoluminescent materials. The 3,4-dimethoxy groups on the benzoyl ring provide additional oxygen donors for extended coordination networks and can be demethylated to catechol functions for pH-sensitive chelation. When procuring a 4-acylpyrazolone building block for Schiff base library synthesis, this compound's dual derivatization vectors (acyl condensation + methoxy manipulation) offer synthetic flexibility unavailable from the unsubstituted HPMBP.

Quote Request

Request a Quote for 4-(3,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.